molecular formula C8H8F2N2O2S B15317038 4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid

4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid

Cat. No.: B15317038
M. Wt: 234.23 g/mol
InChI Key: WVIXSJJHKAVNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C8H8F2N2O2S. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.

Preparation Methods

The synthesis of 4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the introduction of the difluoromethyl group and the methylthio group through specific reagents and reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methylthio groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition of enzyme activity or alteration of protein function.

Comparison with Similar Compounds

Similar compounds to 4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid include other pyrimidine derivatives with different substituents. These compounds may have varying biological activities and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H8F2N2O2S

Molecular Weight

234.23 g/mol

IUPAC Name

4-(difluoromethyl)-2-(methylsulfanylmethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H8F2N2O2S/c1-15-3-5-11-2-4(8(13)14)6(12-5)7(9)10/h2,7H,3H2,1H3,(H,13,14)

InChI Key

WVIXSJJHKAVNIB-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC=C(C(=N1)C(F)F)C(=O)O

Origin of Product

United States

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